3-(1,3-benzodioxol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Overview
Description
3-(1,3-benzodioxol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (hereafter referred to as 3-BDPA) is an organic compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. 3-BDPA has been found to possess a range of biochemical and physiological effects, and it has been used in scientific research applications.
Scientific Research Applications
3-BDPA has been used in a variety of scientific research studies, including studies of enzyme inhibition, drug delivery, and drug metabolism. In particular, 3-BDPA has been found to be a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. This has made 3-BDPA a useful tool in the study of drug metabolism and drug delivery. Additionally, 3-BDPA has been used in studies of the mechanism of action of certain drugs, as well as in studies of the biochemical and physiological effects of certain drugs.
Mechanism Of Action
The mechanism of action of 3-BDPA is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. In addition, 3-BDPA has been found to interact with a number of other enzymes, including those involved in the metabolism of fatty acids and cholesterol. This suggests that 3-BDPA may also play a role in the regulation of these metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BDPA are not fully understood. However, it has been found to interact with a number of enzymes involved in the metabolism of fatty acids and cholesterol, suggesting that it may play a role in the regulation of these metabolic pathways. Additionally, 3-BDPA has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages And Limitations For Lab Experiments
The use of 3-BDPA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a potent inhibitor of cytochrome P450 enzymes, which makes it a useful tool for studying drug metabolism and drug delivery. However, there are also some limitations to using 3-BDPA in laboratory experiments. For example, it has a relatively short half-life, and it is not very stable in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can make it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for the use of 3-BDPA in scientific research. For example, further research could be conducted into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in drug delivery and drug metabolism. Additionally, further research could be conducted into its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, further research could be conducted into its potential use as a tool for studying the metabolic pathways of other compounds.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c20-17(21)8-14(11-5-6-15-16(7-11)24-10-23-15)19-9-12-3-1-2-4-13(12)18(19)22/h1-7,14H,8-10H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUSJWHTZGQZII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153367 | |
Record name | β-1,3-Benzodioxol-5-yl-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001153367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
CAS RN |
478079-06-0 | |
Record name | β-1,3-Benzodioxol-5-yl-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478079-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-1,3-Benzodioxol-5-yl-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001153367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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